Tianeptine: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
Tianeptine: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis, chemical properties, and analytical methodologies for the atypical antidepressant, tianeptine (B1217405). The information is curated for professionals in the fields of pharmaceutical research, drug development, and chemical synthesis.
Chemical and Physical Properties
Tianeptine, chemically known as 7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1][2]thiazepine-11-yl)amino]heptanoic acid, is a tricyclic compound with a unique seven-membered sultam ring system and a heptanoic acid side chain.[1][3] It is an amphoteric molecule, possessing both acidic and basic properties.[1][3] Tianeptine is commercially available as a free carboxylic acid and as a sodium or sulfate (B86663) salt.[1][4]
Table 1: Physicochemical Properties of Tianeptine and its Sodium Salt
| Property | Tianeptine (Free Acid) | Tianeptine Sodium Salt | Reference(s) |
| CAS Number | 72797-41-2 | 30123-17-2 | [1][5] |
| Molecular Formula | C₂₁H₂₅ClN₂O₄S | C₂₁H₂₄ClN₂NaO₄S | [5][6] |
| Molecular Weight | 436.953 g/mol | 458.93 g/mol | [1][7] |
| Melting Point | 144–147 °C | 148 °C | [1] |
| Appearance | White powder | White to pale yellow powder | [1] |
| pKa (acidic) | 4.4 | - | [1][3] |
| pKa (basic) | 6.86 | - | [1][3] |
| logP (pH 7.4) | 1.06 | - | [1][3] |
| Solubility (in water) | - | Soluble to 100 mM | [7][8] |
| Solubility (in DMSO) | - | Soluble to 10 mM | [7] |
Synthesis of Tianeptine
The classical synthesis of tianeptine involves a multi-step process to construct the tricyclic core followed by the attachment of the heptanoic acid side chain.[1][3] While various synthetic routes have been developed, the initial synthesis provides a fundamental understanding of the molecule's construction.[1][9]
2.1. Classical Synthesis Pathway
The synthesis begins with the formation of the tricyclic core through a series of reactions, including nucleophilic substitution, hydrolysis, chlorination, Friedel-Crafts acylation, reduction, and a second chlorination.[1][3] The final step involves the nucleophilic substitution of the core with ethyl 7-aminoheptanoate, followed by ester hydrolysis to yield tianeptine.[1][3]
Caption: Classical synthesis pathway of tianeptine.
2.2. Experimental Protocol: Synthesis of Tianeptine Sodium Salt from Tianeptine Acid
A common method for preparing the sodium salt involves reacting the tianeptine free acid with a sodium base.
Materials:
-
Tianeptine (free acid)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve tianeptine acid in ethanol.
-
Separately, prepare an aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the tianeptine solution while stirring.
-
The mixture is then typically refluxed.[10]
-
After the reaction is complete, the solvent is removed, often through methods like freeze-drying or spray drying, to yield the tianeptine sodium salt.[11]
Analytical Methodologies
Several analytical methods have been established for the quantification and characterization of tianeptine in pharmaceutical formulations and biological samples.
Table 2: Summary of Analytical Methods for Tianeptine
| Method | Matrix | Sample Preparation | Detection | Key Parameters | Reference(s) |
| HPLC with Fluorescence Detection | Tablets | Extraction with water, derivatization with NBD-Cl. | Fluorescence (Ex: 458 nm, Em: 520 nm) | C18 column, mobile phase: acetonitrile/orthophosphoric acid. | [2][12] |
| UV-Visible Spectrophotometry | Tablets | Dissolution in isopropyl alcohol, followed by reaction with brucine/sodium meta periodate (B1199274) or Folin reagent. | UV-Vis Spectrophotometer (λmax: 510 nm or 450 nm) | - | |
| LC-MS/MS | Blood, Urine | Solid Phase Extraction (SPE) using a reverse-phase column. | Mass Spectrometry | SelectraCore® C18 LC column. | [13] |
| Chiral HPLC | Bulk drug, Unregulated products | Ethanol-based extraction. | UV Absorbance, Circular Dichroism (CD) | WhelkoShell or NicoShell chiral columns. | [14] |
3.1. Experimental Protocol: HPLC with Fluorescence Detection for Tianeptine in Tablets
This method is based on the derivatization of tianeptine with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to form a fluorescent product.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Fluorescence Detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[12]
Reagents:
-
Acetonitrile
-
Orthophosphoric acid
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Borate (B1201080) buffer (pH 8.5)[12]
-
Hydrochloric acid (0.1 N)[12]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of tianeptine in water. Further dilute to create working standard solutions.[12]
-
Sample Preparation: Weigh and powder ten tablets. An amount of powder equivalent to 10 mg of tianeptine is dissolved in water and sonicated.[12]
-
Derivatization: To an aliquot of the standard or sample solution, add borate buffer and NBD-Cl solution. Heat the mixture at 80°C for 20 minutes. After cooling, acidify with hydrochloric acid.[12]
-
Chromatographic Conditions:
Caption: Workflow for HPLC analysis of tianeptine in tablets.
Signaling Pathways and Mechanism of Action
Initially thought to be a selective serotonin (B10506) reuptake enhancer, recent studies have elucidated a more complex mechanism of action for tianeptine.[15][16] Its antidepressant and anxiolytic effects are now primarily attributed to its modulation of the glutamatergic system and its activity as a mu-opioid receptor agonist.[16][17][18]
4.1. Glutamatergic Modulation
Tianeptine has been shown to normalize stress-induced changes in glutamatergic neurotransmission in the hippocampus and amygdala.[17] It influences the phosphorylation state of glutamate (B1630785) receptors, particularly AMPA and NMDA receptors.[17][19] This modulation is believed to be a key component of its therapeutic effects. The signaling cascade involves protein kinase A (PKA) and calmodulin-dependent protein kinase II (CaMKII).[1][3]
Caption: Tianeptine's modulation of the glutamatergic signaling pathway.
4.2. Opioid Receptor Agonism
Tianeptine acts as a full agonist at the mu-opioid receptor (MOR) and, to a lesser extent, the delta-opioid receptor (DOR).[1][18] This activity contributes to its analgesic effects and also its potential for abuse.[4][18] Activation of the MOR can lead to downstream effects such as dopamine (B1211576) release.[16][18]
This technical guide provides a foundational understanding of tianeptine's synthesis and chemical properties, intended to support further research and development in the pharmaceutical sciences. The provided experimental protocols and pathway diagrams offer practical insights for laboratory work and mechanistic studies.
References
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- 2. Determination of tianeptine in tablets by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site Maintenance [deadiversion.usdoj.gov]
- 5. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tianeptine sodium | C21H24ClN2NaO4S | CID 23663953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Tianeptine sodium salt Supplier | 30123-17-2 | Hello Bio [hellobio.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. Production Method of Tianeptine sodium - Chempedia - LookChem [lookchem.com]
- 11. CN103420937A - Synthesis method of tianeptine sodium - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. unitedchem.com [unitedchem.com]
- 14. jascoinc.com [jascoinc.com]
- 15. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]
- 16. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]
- 17. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
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